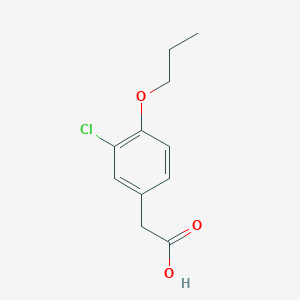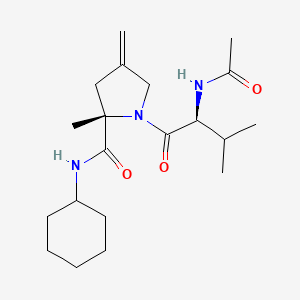
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the 4-methylbenzene-1-sulfonyl group and the pent-4-en-1-yl side chain adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or via the cyclization of a haloamine.
Introduction of the 4-Methylbenzene-1-sulfonyl Group: This step usually involves the sulfonylation of the aziridine using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pent-4-en-1-yl Side Chain: This can be done through a nucleophilic substitution reaction where the aziridine nitrogen attacks a suitable alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing nitrogen.
N-Tosylaziridine: Similar structure but with a tosyl group instead of the 4-methylbenzene-1-sulfonyl group.
N-Alkylaziridines: Aziridines with various alkyl side chains.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine is unique due to the combination of the 4-methylbenzene-1-sulfonyl group and the pent-4-en-1-yl side chain, which imparts distinct chemical and biological properties compared to other aziridines.
Properties
CAS No. |
918160-54-0 |
|---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-pent-4-enylaziridine |
InChI |
InChI=1S/C14H19NO2S/c1-3-4-5-6-13-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h3,7-10,13H,1,4-6,11H2,2H3 |
InChI Key |
XNOWPQLTFNPNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
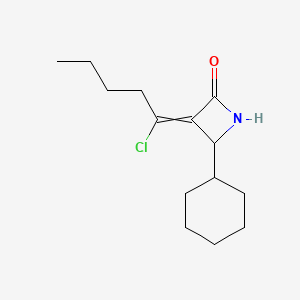
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
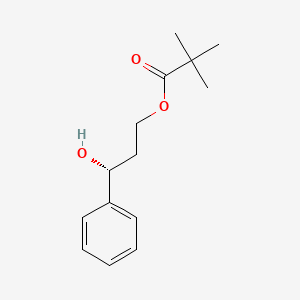
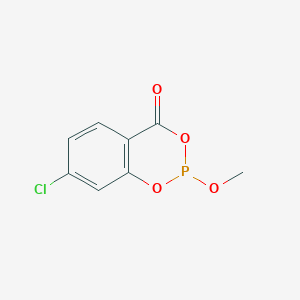
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
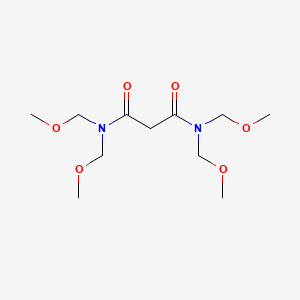
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
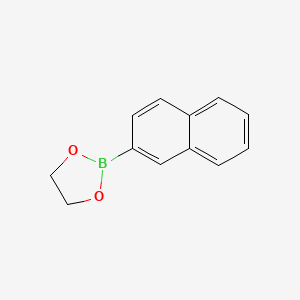
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
